

Spectroscopic Profile of 3-Hydroxy-5nitrobenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Hydroxy-5-nitrobenzamide	
Cat. No.:	B15239058	Get Quote

For Immediate Release

This technical guide provides a detailed analysis of the expected spectroscopic data for **3-Hydroxy-5-nitrobenzamide**, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data based on established spectroscopic principles and experimental data for the closely related compound, 3-nitrobenzamide, to serve as a valuable reference.

Predicted Spectroscopic Data for 3-Hydroxy-5nitrobenzamide

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Hydroxy-5-nitrobenzamide**. These predictions are derived from computational models and an analysis of the compound's functional groups and structure.

Predicted ¹H NMR Data

Solvent: DMSO-d6

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
~10.5	Singlet	1H	Ar-OH
~8.5	Singlet	1H	Ar-H
~8.2	Singlet (broad)	1H	-CONH₂
~8.0	Singlet	1H	Ar-H
~7.8	Singlet (broad)	1H	-CONH ₂
~7.7	Singlet	1H	Ar-H

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (ppm)	Assignment
~166	C=O (Amide)
~158	С-ОН
~148	C-NO ₂
~136	C-CONH ₂
~125	Ar-CH
~118	Ar-CH
~115	Ar-CH

Predicted IR Data

Wavenumber (cm ⁻¹)	Functional Group
3450-3300	N-H stretch (amide)
3300-2500	O-H stretch (phenol, broad)
1680-1640	C=O stretch (amide I)
1620-1580	N-H bend (amide II)
1550-1490	N-O asymmetric stretch (nitro)
1350-1300	N-O symmetric stretch (nitro)
1300-1200	C-O stretch (phenol)

Predicted Mass Spectrometry Data

m/z	Interpretation
182.04	[M]+ (Molecular Ion)
166.04	[M-NH ₂] ⁺
136.03	[M-NO ₂] ⁺
121.03	[M-CONH ₂ -OH] ⁺
108.04	[M-NO ₂ -CO] ⁺

Experimental Spectroscopic Data for 3- Nitrobenzamide

As a structural analog, the experimental data for 3-nitrobenzamide provides a useful comparison.

¹H and ¹³C NMR Data for 3-Nitrobenzamide

Instrument: Varian CFT-20

¹H NMR (DMSO-d ₆) δ (ppm)	¹³ C NMR (DMSO-d ₆) δ (ppm)
8.68 (t, 1H)	165.8
8.42 (dd, 1H)	148.1
8.28 (d, 1H)	135.5
8.20 (br s, 1H)	130.5
7.78 (t, 1H)	126.3
7.65 (br s, 1H)	122.1

Note: Specific peak assignments for ¹³C NMR were not available in the searched literature.

IR and Mass Spectrometry Data for 3-Nitrobenzamide

IR (KBr, cm ⁻¹)	Mass Spectrum (m/z)
3420, 3200, 1670, 1620, 1530, 1350	166 (M+), 150, 120, 104, 92, 76

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key
 parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to
 achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans

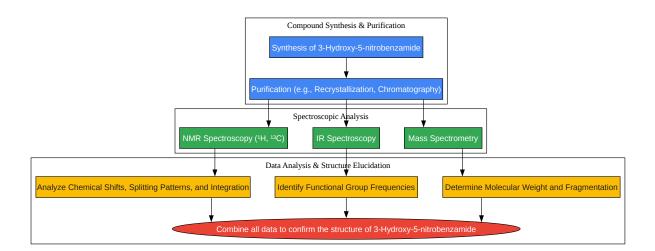
and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

 Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)


- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.
- Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common
 for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer
 technique that often preserves the molecular ion.
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

 Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel chemical entity like **3-Hydroxy-5-nitrobenzamide**.

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of **3-Hydroxy-5-nitrobenzamide**.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Hydroxy-5-nitrobenzamide: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15239058#spectroscopic-data-for-3-hydroxy-5-nitrobenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com